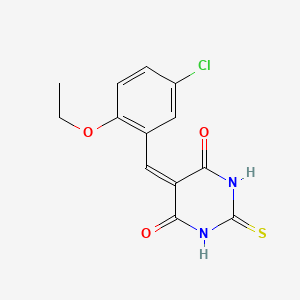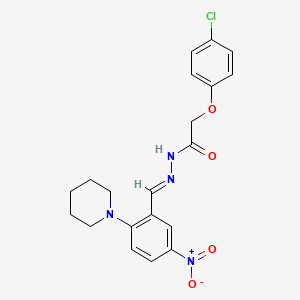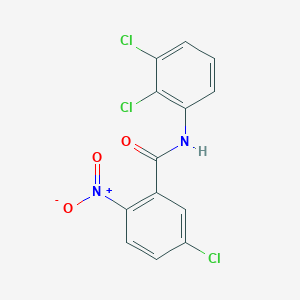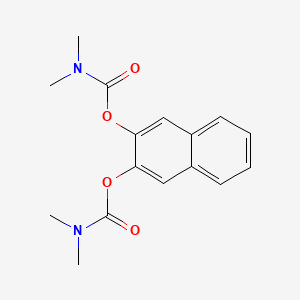
5-(5-chloro-2-ethoxybenzylidene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(5-chloro-2-ethoxybenzylidene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione, commonly known as CEP, is a chemical compound that belongs to the pyrimidine family. It is a yellow crystalline powder that is soluble in organic solvents such as ethanol and acetone. CEP has been widely used in scientific research due to its unique chemical properties and potential applications.
Wirkmechanismus
The mechanism of action of CEP is not fully understood. However, it is believed that CEP exerts its biological effects by inhibiting the activity of certain enzymes and proteins that are involved in various cellular processes. For example, CEP has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are mediators of inflammation.
Biochemical and Physiological Effects:
CEP has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. CEP has also been shown to reduce inflammation in animal models of arthritis and other inflammatory diseases. In addition, CEP has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using CEP in laboratory experiments is its relatively low cost and ease of synthesis. CEP is also stable under normal laboratory conditions and can be stored for extended periods of time without significant degradation. However, one limitation of using CEP is its low solubility in water, which can make it difficult to use in certain experimental settings.
Zukünftige Richtungen
There are several future directions for the study of CEP. One area of research is the development of more efficient and cost-effective synthetic methods for CEP. Another area of research is the investigation of the molecular mechanisms underlying the biological effects of CEP. Additionally, further studies are needed to evaluate the safety and toxicity of CEP in animal models and humans. Finally, the potential therapeutic applications of CEP in the treatment of various diseases should be explored further.
Synthesemethoden
The synthesis of CEP involves the reaction of 5-chloro-2-ethoxybenzaldehyde with thiourea in the presence of a catalytic amount of acetic acid. The resulting product is then treated with acetic anhydride to afford CEP in good yield. The synthesis of CEP is relatively simple and can be carried out in a laboratory setting.
Wissenschaftliche Forschungsanwendungen
CEP has been extensively studied in the field of medicinal chemistry due to its potential applications as a drug candidate. It has been shown to exhibit anti-tumor, anti-inflammatory, and anti-viral activities. CEP has also been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
Eigenschaften
IUPAC Name |
5-[(5-chloro-2-ethoxyphenyl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN2O3S/c1-2-19-10-4-3-8(14)5-7(10)6-9-11(17)15-13(20)16-12(9)18/h3-6H,2H2,1H3,(H2,15,16,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEQVSVSLQLMXKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)Cl)C=C2C(=O)NC(=S)NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(5-Chloro-2-ethoxyphenyl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-{3-[(2-chlorophenoxy)methyl]benzoyl}piperidine](/img/structure/B5711067.png)

![3-(2-chloro-6-fluorophenyl)-N-[4-(diethylamino)phenyl]acrylamide](/img/structure/B5711091.png)

![1-{3-[(4-methylphenyl)thio]propanoyl}pyrrolidine](/img/structure/B5711099.png)




![4-{[(4-ethoxyphenyl)sulfonyl]amino}-2-hydroxybenzoic acid](/img/structure/B5711139.png)


![4-{[(3-cyano-6-phenyl-2-pyridinyl)thio]methyl}benzoic acid](/img/structure/B5711170.png)
